molecular formula C12H14N2O2 B12125046 6,7-Dimethoxy-2-methylquinolin-4-amine

6,7-Dimethoxy-2-methylquinolin-4-amine

Cat. No.: B12125046
M. Wt: 218.25 g/mol
InChI Key: QDKFZHPCBZJSQK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methylquinolin-4-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methylquinolin-4-amine typically involves the reaction of 3,4-dimethoxyaniline with methyl acetoacetate under acidic conditions to form the quinoline ring. The reaction is followed by methylation and amination steps to introduce the 2-methyl and 4-amine groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-2-methylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-methylquinazolin-4-amine
  • 6,7-Dimethoxy-4-anilinoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKFZHPCBZJSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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